molecular formula C9H14N2O2S B1399409 4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine CAS No. 68502-19-2

4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine

Cat. No. B1399409
CAS RN: 68502-19-2
M. Wt: 214.29 g/mol
InChI Key: PUDJLGMEUVHMJG-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine, or 4-ES-NMBD, is an organic compound that is used in a variety of scientific research applications. It is a highly versatile molecule that is used in a variety of synthesis reactions and can be used to create a variety of other compounds. 4-ES-NMBD has a wide range of biochemical and physiological effects, and it has been studied extensively in order to determine its potential applications.

Scientific Research Applications

Chemical Synthesis

4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine serves as a precursor in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, showcasing a multi-step chemical transformation process that includes methylation, ethylation, and oxidation steps to achieve the desired product (Wang Yu, 2008).

Material Science

In material science, derivatives of 4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine are utilized in the development of novel materials. For example, sulfone-containing polyimides with excellent thermal stability and good solubility in organic solvents have been synthesized using a novel sulfone ether diamine derived from a process that includes 4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine. These materials exhibit high glass transition temperatures and are promising for applications requiring durable polymers (Mingyong Chao et al., 2012).

Photophysical Properties

The compound has also played a role in the development of water-soluble sulfonato-Salen-type ligands derived from different diamines for potential applications in fluorescence sensors. These ligands, which include derivatives of 4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine, exhibit strong fluorescence in response to specific ions, making them useful for detecting Cu2+ in water and living cells (Li Zhou et al., 2012).

Pharmacological Research

In pharmacological research, derivatives of 4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine have been studied for their calcimimetic properties, demonstrating potential for therapeutic applications by interacting with the calcium sensing receptor (CaSR) in CHO cells (P. Dauban et al., 2000).

Catalysis

This compound has also contributed to advances in catalysis, for example, in the synthesis of polymer-immobilized TsDPEN ligand for use in asymmetric transfer hydrogenation of cyclic sulfonimine, showcasing its utility in developing enantioselective catalysts (Haruki Sugie et al., 2014).

properties

IUPAC Name

4-ethylsulfonyl-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-14(12,13)7-4-5-9(11-2)8(10)6-7/h4-6,11H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDJLGMEUVHMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722543
Record name 4-(Ethanesulfonyl)-N~1~-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine

CAS RN

68502-19-2
Record name 4-(Ethanesulfonyl)-N~1~-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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